molecular formula C6H12O6 B7821038 D-allose CAS No. 41612-82-2

D-allose

Cat. No.: B7821038
CAS No.: 41612-82-2
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-BGPJRJDNSA-N
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Description

D-allose, also known as D-mannose, is a simple sugar that is a stereoisomer of glucose. It is a hexose, meaning it contains six carbon atoms, and is an important component in the metabolism of carbohydrates. This compound is naturally occurring and can be found in various fruits and vegetables.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-allose can be achieved through several methods. One common method involves the oxidation of D-mannitol using a mild oxidizing agent such as bromine water. The reaction conditions typically involve dissolving D-mannitol in water and adding bromine water dropwise while maintaining the temperature at around 0°C to 5°C. The reaction mixture is then stirred for several hours until the oxidation is complete.

Industrial Production Methods

In industrial settings, this compound is often produced through the microbial fermentation of glucose. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to convert glucose into D-mannose. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

D-allose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form D-mannonic acid.

    Reduction: It can be reduced to form D-mannitol.

    Substitution: It can undergo substitution reactions to form derivatives such as D-mannosamine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine water and nitric acid.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as ammonia or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: D-mannonic acid

    Reduction: D-mannitol

    Substitution: D-mannosamine and other derivatives

Scientific Research Applications

D-allose has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various complex carbohydrates and glycosides.

    Biology: It plays a crucial role in the study of glycoproteins and glycolipids, which are essential components of cell membranes.

    Medicine: It is used in the treatment of urinary tract infections as it can prevent the adhesion of bacteria to the urinary tract lining.

    Industry: It is used in the production of dietary supplements and as a sweetener in food products.

Mechanism of Action

The mechanism by which D-allose exerts its effects involves its interaction with specific molecular targets and pathways. In the case of urinary tract infections, D-mannose binds to the lectins on the surface of bacteria, preventing them from adhering to the epithelial cells of the urinary tract. This action helps in flushing out the bacteria through urine.

Comparison with Similar Compounds

Similar Compounds

    D-glucose: Another hexose sugar with a similar structure but different stereochemistry.

    D-galactose: A hexose sugar that is an epimer of glucose at the fourth carbon.

    D-fructose: A ketohexose that is structurally different but functionally similar in metabolism.

Uniqueness

D-allose is unique due to its specific stereochemistry, which gives it distinct biochemical properties. Unlike glucose, which is primarily used for energy, D-mannose has specialized roles in cell signaling and bacterial adhesion prevention.

Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-BGPJRJDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015879
Record name D-​Allose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6038-51-3, 2595-97-3
Record name Allose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6038-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Allose
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URL https://commonchemistry.cas.org/detail?cas_rn=2595-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Allose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Allose
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-​Allose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-allose
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Record name ALLOSE, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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